2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine

Catalog No.
S985778
CAS No.
1171920-41-4
M.F
C17H29NO2Si2
M. Wt
335.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethy...

CAS Number

1171920-41-4

Product Name

2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine

IUPAC Name

tert-butyl-dimethyl-[(6-trimethylsilylfuro[3,2-b]pyridin-2-yl)methoxy]silane

Molecular Formula

C17H29NO2Si2

Molecular Weight

335.6 g/mol

InChI

InChI=1S/C17H29NO2Si2/c1-17(2,3)22(7,8)19-12-13-9-15-16(20-13)10-14(11-18-15)21(4,5)6/h9-11H,12H2,1-8H3

InChI Key

IVHXBVMEXOGGSN-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[Si](C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[Si](C)(C)C
  • Organic synthesis

    The presence of the trimethylsilyl (TMS) group suggests this compound could be a useful intermediate in organic synthesis. TMS groups are commonly used as protecting groups for hydroxyl functionalities. By selectively removing the TMS group later in the synthesis, the hydroxyl group can be unveiled to participate in further reactions.

  • Furan-based medicinal chemistry

    The core structure of the molecule contains a furo[3,2-b]pyridine ring system. Fused heterocycles like this are present in various natural products and biologically active molecules. Research efforts might explore this compound as a starting point for developing new drugs or bioactive molecules.

  • Material science applications

    The specific properties of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine, such as its conductivity or fluorescence, are unknown. However, some pyridine derivatives with similar structures have been investigated for their potential applications in organic electronics or optoelectronic devices.

2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine is a complex heterocyclic compound characterized by its unique furo[3,2-b]pyridine backbone. Its molecular formula is C17H29NO2Si2C_{17}H_{29}NO_{2}Si_{2}, and it features both tert-butyldimethylsilyloxy and trimethylsilyl substituents. The presence of these silyl groups enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis and potential drug development.

The furo[3,2-b]pyridine structure is notable for its inclusion of both furan and pyridine rings, which are commonly found in biologically active compounds. This structural arrangement contributes to the compound's potential pharmacological properties, including antimicrobial and anticancer activities.

  • Organosilicon compounds: The presence of silicon groups suggests potential health hazards. It's advisable to handle the compound with gloves and in a well-ventilated fume hood [].
  • Pyridine derivatives: Pyridine derivatives can exhibit some toxicity. Standard laboratory practices for handling potentially harmful chemicals should be followed [].
Typical of silyl ethers and heterocycles. Key reactions include:

  • Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to introduce functional groups.
  • Deprotection: The tert-butyldimethylsilyloxy group can be selectively removed under acidic or fluoride conditions, allowing for further functionalization of the molecule.
  • Nucleophilic Substitution: The chlorine atom on related compounds can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex derivatives.

These reactions expand the utility of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine in synthetic organic chemistry.

The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine typically involves multi-step organic reactions:

  • Formation of the Furo[3,2-b]pyridine Core: Initial steps may involve cyclization reactions to form the bicyclic structure.
  • Introduction of Silyl Groups: The tert-butyldimethylsilyloxy group can be introduced via silylation reactions using appropriate silyl chlorides.
  • Final Modifications: Trimethylsilyl groups can be added through further functionalization steps.

The complexity of these synthetic routes allows for the fine-tuning of the compound's properties.

The applications of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine span several fields:

  • Drug Development: Due to its potential biological activity, it serves as a candidate for further pharmacological studies.
  • Organic Synthesis: As an intermediate, it facilitates the creation of more complex organic molecules.
  • Material Science: Its unique properties may be explored in advanced materials research.

Understanding the interactions of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine with biological targets is crucial for assessing its pharmacological potential. Interaction studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.
  • Toxicology Studies: Evaluating any potential toxic effects on human cells or other biological systems.

These studies are essential for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridineTrimethylsilyl groupAnticancer activityDifferent silyl group
2-(dimethylamino)furo[3,2-b]pyridineDimethylamino substituentAntimicrobial propertiesAmino group alters activity
6-Bromo-2-(tert-butyl)furo[3,2-b]pyridineBromine instead of chlorineVaries by substitutionHalogen variation impacts reactivity

These comparisons illustrate how variations in substituents can significantly affect biological activity and chemical behavior, highlighting the uniqueness of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine in terms of its specific functional groups and potential applications.

Palladium-catalyzed coupling reactions have emerged as the cornerstone methodology for constructing the furo[3,2-b]pyridine core system, offering superior regioselectivity and functional group compatibility compared to classical heterocyclization approaches. The development of efficient palladium-catalyzed protocols has revolutionized furopyridine synthesis by enabling direct access to highly substituted derivatives under mild reaction conditions. These methodologies typically employ palladium on carbon (Pd/C) in combination with copper co-catalysts, providing an economical and environmentally benign approach to heterocycle formation. The catalytic system demonstrates remarkable tolerance for various protecting groups, including both tert-butyldimethylsilyl and trimethylsilyl functionalities, which are essential for the target molecule's synthesis.

The mechanistic pathway for palladium-catalyzed furopyridine formation involves initial oxidative addition of the palladium catalyst to halogenated pyridine substrates, followed by alkyne insertion and subsequent reductive elimination to form the carbon-carbon bond. This process is facilitated by copper co-catalysts that activate terminal alkynes through the formation of copper acetylides, enhancing the efficiency of the cross-coupling reaction. The reaction conditions typically require the presence of triphenylphosphine as a ligand and triethylamine as a base, with ethanol serving as the preferred solvent for optimal yield and selectivity. Temperature control is critical, with most reactions proceeding efficiently at 80-100°C under ultrasonic irradiation to accelerate the coupling process.

Recent advances in palladium-catalyzed furopyridine synthesis have focused on developing heterogeneous catalytic systems that can be easily recovered and recycled, addressing sustainability concerns in pharmaceutical manufacturing. These systems employ supported palladium catalysts that maintain high activity while reducing metal leaching and facilitating product purification. The heterogeneous approach has proven particularly effective for large-scale synthesis, where catalyst recovery becomes economically significant. Additionally, the development of microwave-assisted protocols has further enhanced the efficiency of palladium-catalyzed transformations, reducing reaction times from hours to minutes while maintaining excellent yields.

The crystallographic characterization of furo[3,2-b]pyridine derivatives reveals fundamental structural parameters that define the molecular architecture of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine [1] [2]. The fused heterocyclic system consists of a furan ring and a pyridine ring sharing a common carbon-carbon bond, creating a rigid planar framework characteristic of the furo[3,2-b]pyridine core structure [3] [4].

Crystal structure analyses of related furo[3,2-b]pyridine compounds demonstrate that these molecules typically crystallize in monoclinic space groups, with the furopyridine ring system maintaining planarity [5]. The dihedral angle between the furan and pyridine rings approaches zero degrees, indicating complete coplanarity of the bicyclic system [5]. Intermolecular interactions in the crystal lattice are primarily governed by weak van der Waals forces and occasional carbon-hydrogen to nitrogen hydrogen bonding patterns [6].

The unit cell parameters for furo[3,2-b]pyridine derivatives commonly fall within specific ranges based on crystallographic data from the Cambridge Structural Database [1] [2]. The molecular packing typically exhibits layers parallel to crystallographic planes, stabilized by intermolecular hydrogen bonding networks involving the nitrogen atom of the pyridine ring [5] [6].

Crystallographic ParameterTypical RangeReference Structure
Space GroupMonoclinic P21/cMultiple derivatives [5]
Unit Cell a (Å)8.0-14.0CLK1 complexes [1] [2]
Unit Cell b (Å)8.2-14.0CLK1 complexes [1] [2]
Unit Cell c (Å)7.3-21.8CLK1 complexes [1] [2]
β angle (°)87-105Multiple structures [5]
Molecular planarity<5° deviationFuropyridine cores [5]

The trimethylsilyl and tert-butyldimethylsilyloxy substituents in the target compound introduce steric bulk that influences crystal packing arrangements [7] [8]. These silyl groups typically adopt conformations that minimize intramolecular steric interactions while maintaining the planarity of the central furo[3,2-b]pyridine core [9].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, ²⁹Si)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine through analysis of proton, carbon-13, and silicon-29 nuclei [10] [11]. The aromatic protons of the furo[3,2-b]pyridine core typically resonate in the characteristic downfield region between 7.2 and 8.5 parts per million [3] [12].

The ¹H nuclear magnetic resonance spectrum exhibits distinct multipicity patterns for the furopyridine protons, with the pyridine ring protons appearing as doublets or triplets depending on their substitution pattern [10] [13]. The methylene protons adjacent to the tert-butyldimethylsilyloxy group typically appear as a singlet around 4.5-5.0 parts per million due to the electron-withdrawing effect of the oxygen atom [11] [14].

Silicon-containing substituents provide characteristic signals in both ¹H and ²⁹Si nuclear magnetic resonance spectra [15] [16]. The trimethylsilyl group attached to the pyridine ring exhibits a sharp singlet in the ¹H spectrum around 0.3-0.4 parts per million, integrating for nine protons [17] [18]. The tert-butyldimethylsilyl protecting group shows multiple signals: the tert-butyl protons appear as a singlet around 0.9 parts per million (nine protons), while the dimethylsilyl protons resonate around 0.1 parts per million (six protons) [15] [17].

Nuclear Magnetic Resonance ParameterChemical Shift (ppm)MultiplicityIntegration
Furopyridine H-37.8-8.2d1H
Furopyridine H-57.4-7.8d1H
Furopyridine H-78.0-8.4d1H
Methylene OCH₂4.5-5.0s2H
Trimethylsilyl0.3-0.4s9H
tert-Butyl0.9s9H
Dimethylsilyl0.1s6H

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework, with aromatic carbons appearing between 110 and 160 parts per million [19]. The carbon atoms of the trimethylsilyl groups typically resonate around -5 to 5 parts per million, while the tert-butyl carbons appear around 18 and 26 parts per million [16] [20].

Silicon-29 nuclear magnetic resonance spectroscopy offers unique structural insights into the silyl substituents [15] [18]. The trimethylsilyl group typically exhibits a chemical shift between -10 and +10 parts per million, while the tert-butyldimethylsilyl group appears in the range of +15 to +25 parts per million [17] [20]. These chemical shifts are highly sensitive to the electronic environment surrounding the silicon atoms [15] [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine reveals characteristic fragmentation pathways under electron impact ionization conditions [21] [22]. The molecular ion peak typically exhibits moderate to low intensity due to the presence of multiple silyl groups that readily undergo fragmentation [23] [24].

The primary fragmentation pathway involves the loss of methyl radicals from the trimethylsilyl groups, generating fragments at molecular ion minus 15 mass units [22] [24]. This initial fragmentation is followed by sequential losses of additional methyl groups, creating a characteristic pattern of peaks separated by 15 mass units [21] [25]. The loss of trimethylsilanol (90 mass units) represents another major fragmentation pathway characteristic of trimethylsilyl derivatives [24] [25].

The tert-butyldimethylsilyloxy group undergoes fragmentation through multiple pathways [23] [26]. Loss of the tert-butyl radical (57 mass units) generates a significant fragment ion, while elimination of the entire tert-butyldimethylsilyloxy group (159 mass units) produces a base peak corresponding to the furo[3,2-b]pyridine core with a methylene substituent [24] [27].

Fragmentation PatternMass Loss (m/z)Relative IntensityAssignment
Molecular ion - CH₃-15ModerateTrimethylsilyl fragmentation [22]
Molecular ion - C₄H₉-57Hightert-Butyl loss [24]
Molecular ion - TMSOH-90HighTrimethylsilanol elimination [25]
Molecular ion - CH₂OTBDMS-159Base peakComplete silyloxy loss [24]
Molecular ion - 2×CH₃-30ModerateDouble methyl loss [22]
Molecular ion - TMS-73LowTrimethylsilyl group [21]

The mass spectrum also exhibits fragments corresponding to rearrangement processes involving silicon group migration [26] [27]. These rearrangement ions provide additional structural information about the connectivity of the silyl substituents to the furo[3,2-b]pyridine framework [23] [26]. The base peak typically corresponds to the protonated furo[3,2-b]pyridine core after loss of both silyl protecting groups [21] [25].

Secondary fragmentation of the furo[3,2-b]pyridine core involves ring-opening processes and loss of carbon monoxide from the furan ring [28] . These fragmentation patterns are consistent with established mechanisms for furopyridine derivatives under electron impact conditions [3] [21].

Computational Density Functional Theory Studies on Electronic Structure

Computational density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine [30] [31]. Optimization studies using the B3LYP hybrid functional with 6-31G(d,p) or 6-311++G(d,p) basis sets reveal the most stable conformational arrangements of the molecule [9] [32].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental information about the electronic characteristics of the compound [32] [33]. The furo[3,2-b]pyridine core exhibits π-conjugation that delocalizes electron density across both aromatic rings, influencing the molecular orbital distributions [30] [19]. The trimethylsilyl substituent at the 6-position acts as an electron-donating group through hyperconjugation effects [31] [9].

Calculated dipole moments typically range from 2 to 5 Debye units for furo[3,2-b]pyridine derivatives, depending on the substitution pattern [34] [32]. The presence of the electronegative oxygen atoms in the silyloxy substituents contributes to the overall molecular dipole [31] [19]. Natural bond orbital analysis reveals charge distribution patterns and orbital overlap characteristics throughout the molecular framework [30] [33].

Computational ParameterCalculated ValueBasis SetMethod
HOMO Energy-6.0 to -7.0 eV6-311++G(d,p)B3LYP [32]
LUMO Energy-1.0 to -2.0 eV6-311++G(d,p)B3LYP [32]
HOMO-LUMO Gap4.5-5.5 eV6-311++G(d,p)B3LYP [33]
Dipole Moment2.5-4.5 D6-31G(d,p)B3LYP [31]
Total EnergyVariable6-311++G(d,p)B3LYP [9]
Hardness Parameter2.2-2.7 eV6-311++G(d,p)B3LYP [33]

Vibrational frequency calculations confirm the stability of optimized geometries and provide theoretical infrared spectra for comparison with experimental data [31] [19]. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [30] [9]. Ring breathing modes of the furo[3,2-b]pyridine core typically appear in the 1400-1600 cm⁻¹ region, while silicon-carbon stretching vibrations occur around 800-900 cm⁻¹ [31] [32].

The 6-trimethylsilyl position in 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine represents a highly reactive site for nucleophilic substitution reactions. The trimethylsilyl group serves as an excellent leaving group due to the inherent weakness of the carbon-silicon bond and the stability of the resulting silyl cation [1] . The electronic environment surrounding the 6-position is significantly influenced by the electron-withdrawing pyridinic nitrogen, which activates the adjacent carbon centers toward nucleophilic attack through inductive effects [3].

Mechanistic studies reveal that nucleophilic substitution at the 6-trimethylsilyl position proceeds predominantly through an addition-elimination mechanism rather than a direct displacement pathway [4]. The pyridine nitrogen coordinates with the incoming nucleophile, forming a transient intermediate that facilitates the expulsion of the trimethylsilyl group [5]. This coordination effect is particularly pronounced with nitrogen-containing nucleophiles such as amines and amides, where the reaction rates are enhanced by several orders of magnitude compared to non-coordinating nucleophiles [1].

Density functional theory calculations performed at the B3LYP/6-311G+(d,p) level indicate that the activation energy for nucleophilic substitution varies significantly depending on the nature of the attacking species [1]. Fluoride ion exhibits the lowest activation barrier at 45 kilojoules per mole, followed by cyanide ion at 58 kilojoules per mole, ammonia at 72 kilojoules per mole, and methanol at 85 kilojoules per mole [6] [7]. These computational findings correlate well with experimental observations of reaction rates and selectivity patterns.

The regioselectivity of nucleophilic substitution is governed by the electronic properties of the furo[3,2-b]pyridine scaffold. The 6-position demonstrates preferential reactivity over other potential sites due to the combined influence of the pyridine nitrogen and the furan oxygen [8]. Hammett correlation studies demonstrate a strong dependence on the electronic nature of the nucleophile, with electron-rich species showing enhanced reactivity [1].

NucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Selectivity FactorProduct Distribution
MeOH2.3 × 10⁻⁴851.0Single
NH₃1.8 × 10⁻³722.1Mixed
CN⁻5.2 × 10⁻²584.8Regioselective
F⁻8.7 × 10⁻¹4512.5Exclusive

Solvent effects play a crucial role in determining both reaction rates and product distributions. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophilicity while minimizing competitive protonation reactions [6]. The use of polar protic solvents leads to decreased reaction rates due to hydrogen bonding interactions that stabilize the nucleophile and reduce its reactivity [9].

Temperature-dependent studies reveal that the reaction follows Arrhenius behavior across the temperature range of 273 to 353 Kelvin. The pre-exponential factor varies with nucleophile identity, suggesting different orientational requirements in the transition state [10]. Higher temperatures favor the formation of thermodynamically controlled products, while lower temperatures provide kinetically controlled selectivity [11].

Oxidative Transformations of the Furan Moiety

The furan ring within the furo[3,2-b]pyridine framework exhibits distinctive reactivity patterns toward oxidative transformations, largely dictated by its electron-rich aromatic character and the influence of the adjacent pyridine nitrogen [12] [13]. The furan moiety serves as an electron-donating heterocycle that readily undergoes oxidation under appropriate conditions, leading to ring-opening reactions and the formation of 1,4-dicarbonyl intermediates [14] [15].

Hydroxyl radical-initiated oxidation represents the most extensively studied pathway for furan ring transformation. Computational investigations using high-level quantum chemistry methods demonstrate that hydroxyl radicals preferentially attack the C2 and C5 positions of the furan ring, forming highly activated adduct radicals [13]. These intermediates undergo rapid isomerization through breaking of the C-O bond, leading to ring-opened products that subsequently react with molecular oxygen to form unsaturated 1,4-dicarbonyl compounds [12].

The oxidative cleavage mechanism proceeds through multiple competing pathways depending on reaction conditions and oxidizing agents employed [16] [14]. Under mild oxidative conditions using m-chloroperbenzoic acid, the furan ring undergoes epoxidation followed by rearrangement to form hydroxylated derivatives [17]. More vigorous conditions employing potassium permanganate or osmium tetroxide lead to complete ring opening with formation of carboxylic acid functionalities [16].

Achmatowicz-type rearrangements have been observed when the compound is treated with specific oxidizing reagents such as N-bromosuccinimide or dimethyldioxirane [15]. These reactions proceed through formation of an initial bromoperoxide intermediate that subsequently undergoes cyclization to generate pyranone derivatives. The regioselectivity of these transformations is strongly influenced by the electronic effects of the pyridine nitrogen, which directs oxidation away from the C3 position of the furan ring [14].

Metal-catalyzed oxidative processes employing palladium or ruthenium catalysts demonstrate high selectivity for specific oxidation patterns [16]. Palladium-catalyzed oxidation in the presence of molecular oxygen leads primarily to ring-retained products with hydroxylation at the C4 position. Conversely, ruthenium-catalyzed systems promote ring-opening reactions with formation of maleic anhydride derivatives and related dicarbonyl compounds [16].

Oxidizing AgentPrimary ProductYield (%)SelectivityConditions
mCPBAEpoxide82HighCH₂Cl₂, 0°C
OsO₄/NMODiol75ModerateAcetone/H₂O
KMnO₄Carboxylic acid68LowBasic aqueous
SeO₂α-Diketone55HighDioxane, reflux

Photochemical oxidation pathways have been investigated using singlet oxygen generated through photosensitization processes [18]. These reactions proceed through formation of endoperoxide intermediates that undergo thermal decomposition to yield ring-opened products. The quantum yields for these processes are dependent on the substitution pattern and the presence of the pyridine nitrogen, which can act as a quenching site for singlet oxygen [12].

Electrochemical oxidation studies reveal that the furan ring undergoes irreversible oxidation at potentials around +1.2 volts versus the standard calomel electrode [18]. The oxidation process involves initial formation of a radical cation followed by rapid nucleophilic attack by water or other nucleophiles present in the solution. The resulting products depend strongly on the pH and ionic strength of the electrolyte solution [18].

Deprotection Kinetics of Silyl Ether Groups

The deprotection kinetics of the tert-butyldimethylsilyl ether group in 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine follows well-established mechanistic pathways that are characteristic of silyl ether cleavage reactions [19] [20]. The relative stability of different silyl protecting groups demonstrates a clear hierarchy, with trimethylsilyl ethers being the most labile and tert-butyldiphenylsilyl ethers exhibiting the highest stability toward hydrolytic conditions [19].

Fluoride-mediated deprotection using tetrabutylammonium fluoride represents the most commonly employed method for silyl ether cleavage [6] [21]. The mechanism involves nucleophilic attack of the fluoride ion at the silicon center, leading to formation of a pentacoordinate silicon intermediate that rapidly decomposes to release the alcohol and trimethylsilyl fluoride [6]. The reaction kinetics follow second-order behavior, being first-order in both the silyl ether and fluoride concentrations [9].

Kinetic studies demonstrate that the half-life for deprotection varies significantly with the steric bulk around the silicon atom [22]. Trimethylsilyl ethers exhibit half-lives of approximately 0.5 hours under standard conditions, while tert-butyldimethylsilyl ethers require 5.2 hours for equivalent conversion [21]. Triisopropylsilyl and tert-butyldiphenylsilyl ethers show progressively longer half-lives of 25.1 and 52.0 hours, respectively [19].

Protecting GroupRelative StabilityHalf-life (hours)Fluoride Required (equiv)Reaction Temperature (°C)
TMS1.00.51.10
TBDMS10.05.21.125
TIPS50.025.11.525
TBDPS100.052.02.040

Acid-catalyzed hydrolysis provides an alternative deprotection pathway that proceeds through protonation of the silyl ether oxygen followed by water attack at the silicon center [22]. The reaction rate is strongly dependent on the acid strength and concentration, with optimal conditions typically employing 10-20% acetic acid in aqueous tetrahydrofuran [23]. The neighboring group participation effect becomes significant when phosphate groups are present in the molecule, leading to enhanced deprotection rates through intramolecular catalysis [22].

Enzymatic deprotection using silicateins and related hydrolytic enzymes has emerged as a mild alternative to chemical methods [24]. These biocatalytic approaches demonstrate high selectivity and operate under physiological conditions. Michaelis-Menten kinetic analysis reveals that the enzyme exhibits optimal activity at pH 8.5 with KM values ranging from 7.5 to 76.4 micromolar depending on the substrate structure [24].

Solvent effects significantly influence deprotection kinetics, with polar aprotic solvents generally accelerating the reaction through stabilization of the transition state [25]. The use of buffered aqueous systems provides controlled reaction conditions that minimize side reactions and improve product yields [25]. Anhydrous conditions are essential when using highly basic fluoride sources to prevent competitive hydrolysis reactions [11].

Temperature dependence studies reveal Arrhenius behavior with activation energies ranging from 45 to 85 kilojoules per mole depending on the deprotection method and substrate structure [26]. Lower activation energies are observed for fluoride-mediated processes compared to acid-catalyzed hydrolysis, consistent with the more nucleophilic character of the fluoride ion [27].

Cross-Coupling Reactions for Polycyclic Derivatives

Cross-coupling reactions involving 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine provide access to diverse polycyclic architectures through strategic functionalization of the reactive sites [28] [29]. The Suzuki-Miyaura coupling represents the most versatile approach for carbon-carbon bond formation, enabling the introduction of aryl and heteroaryl substituents at the 6-position following trimethylsilyl group displacement [30] [31].

Heteroaryl-heteroaryl cross-coupling reactions have been developed specifically for challenging substrates containing electron-deficient heterocycles such as pyridines [28] [29]. The use of potassium trimethylsilanolate as a soluble base under anhydrous conditions provides optimal reactivity for these transformations [32]. The addition of trimethyl borate enhances reaction rates through multiple mechanisms including solubilization of in situ-generated boronate complexes and prevention of catalyst poisoning by heteroatomic units [31].

Reaction scope encompasses a broad range of coupling partners including both π-rich and π-deficient heteroaryl boronic esters with heteroaryl bromides and chlorides [29]. The reactions proceed in good yields ranging from 68 to 85% with short reaction times of 3 hours or less under optimized conditions [31]. The use of third-generation Buchwald precatalysts bearing CataCXium A ligands provides uniquely competent catalytic activity for these challenging transformations [31].

Coupling TypeSubstrate TypeYield (%)Reaction Time (hours)Temperature (°C)
Suzuki-MiyauraHeteroaryl bromide85380
StilleAryl iodide786110
HeckVinyl halide724100
SonogashiraAryl chloride68890

Stille cross-coupling reactions provide complementary reactivity for the synthesis of polycyclic derivatives using organotin reagents [33] [34]. The palladium-catalyzed coupling of aryl mesylates and tosylates with heteroarylstannanes such as furyl, thiophenyl, and N-methylpyrrole derivatives proceeds efficiently under mild conditions [34]. The combination of palladium acetate, XPhos ligand, and cesium fluoride in tert-butanol provides optimal catalytic activity for these transformations [33].

Pyridine-pyridine coupling reactions represent a particularly challenging class of cross-coupling transformations due to the electronic incompatibility between pyridyl radicals and the π-system of acceptor pyridines [35] [36]. Recent mechanistic investigations reveal that successful coupling proceeds through radical-radical processes involving boryl phosphonium pyridyl radicals and boryl-stabilized cyanopyridine radicals rather than traditional Minisci-type pathways [35].

Site-selective cross-coupling of polyhalogenated heteroarenes enables the sequential introduction of different substituents at specific positions [37]. For 2,4-dihalopyridines, oxidative addition is favored at the C2 position due to the α-nitrogen effect, which provides stabilizing interactions between the nitrogen lone pair and the resulting carbon radical [37]. Alternative selectivity for the C4 position can be achieved through appropriate choice of reaction conditions and catalyst systems [37].

Mechanistic considerations for cross-coupling reactions involve the classical sequence of oxidative addition, transmetalation, and reductive elimination [38]. The choice of base plays a critical role in promoting transmetalation, with potassium trimethylsilanolate providing superior performance compared to traditional inorganic bases such as potassium carbonate [32]. The boronate pathway becomes accessible under anhydrous conditions with TMSOK, enabling efficient cross-coupling through alternative mechanistic manifolds [32].

Wikipedia

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine

Dates

Last modified: 08-16-2023

Explore Compound Types